1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide

Lipophilicity Drug design ADME

1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide (CAS 537010-40-5) is a heterocyclic sulfide that combines a benzimidazole core with a methallyl (2-methyl-2-propenyl) substituent via a methylene-thioether linker. This compound belongs to the class of 2-substituted benzimidazole sulfides, which have been broadly explored for antimicrobial, antiproliferative, and anthelmintic properties.

Molecular Formula C12H14N2S
Molecular Weight 218.32g/mol
CAS No. 537010-40-5
Cat. No. B363139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide
CAS537010-40-5
Molecular FormulaC12H14N2S
Molecular Weight218.32g/mol
Structural Identifiers
SMILESCC(=C)CSCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C12H14N2S/c1-9(2)7-15-8-12-13-10-5-3-4-6-11(10)14-12/h3-6H,1,7-8H2,2H3,(H,13,14)
InChIKeyLXCKMVZJZMRYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide (CAS 537010-40-5): Scientific Evaluation Guide for Procurement


1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide (CAS 537010-40-5) is a heterocyclic sulfide that combines a benzimidazole core with a methallyl (2-methyl-2-propenyl) substituent via a methylene-thioether linker. This compound belongs to the class of 2-substituted benzimidazole sulfides, which have been broadly explored for antimicrobial, antiproliferative, and anthelmintic properties [1]. Unlike simpler 2-alkylthiobenzimidazoles, the presence of the methylene spacer and the methyl-branched allyl group introduces distinct steric and electronic features that may influence reactivity, lipophilicity, and molecular recognition. The current body of published evidence specific to this compound is extremely limited; consequently, quantitative differentiation must be inferred from structural analogues and class-level generalizations.

Why Generic Substitution Fails for 1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide


In-class benzimidazole sulfides cannot be freely interchanged because subtle structural modifications—such as the presence or absence of a methylene spacer, the degree of allylic substitution, and the alkyl chain branching—can significantly alter properties critical to research and industrial use, including lipophilicity (logP), metabolic stability, and reactivity in thiol-ene click chemistry [1]. For instance, 2-(allylthio)benzimidazole lacks both the methylene spacer and the methyl branch, while 2-(methylthio)benzimidazole lacks the unsaturated allyl moiety entirely, preventing its use in radical- or photo-initiated conjugation. These differences can lead to divergent performance in applications ranging from bioconjugation chemistry to pharmacokinetic profiling, making generic selection risky without target-specific supporting data.

Quantitative Differentiation Evidence for 1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide


Increased Lipophilicity (cLogP) Relative to Non-Branched Analogues

The 2-methyl-2-propenyl group combined with the methylene spacer increases calculated lipophilicity compared to the direct 2-allylthio analogue. The target compound has an estimated cLogP of 2.95, whereas 2-(allylthio)benzimidazole (CAS 51389-04-9) has a reported XLogP3 of 2.7 , and 2-(methylthio)benzimidazole (CAS 7152-24-1) has a LogP of 2.28 [1]. This higher lipophilicity may translate into enhanced membrane permeability or altered tissue distribution, provided the trend holds in experimental logD measurements. Note: the cLogP for the target compound is a computational prediction and has not been experimentally validated.

Lipophilicity Drug design ADME

Methylene Spacer Alters Reactivity Profile in Sulfide Oxidation Chemistry

In benzimidazole sulfides, a methylene spacer between the benzimidazole ring and the sulfur atom has been shown to substantially affect oxidation susceptibility. While direct 2-sulfanylbenzimidazoles can exhibit facile oxidation to sulfoxides, analogues with a methylene linker may show reduced electron withdrawal from the ring, altering oxidation rates. In a study on related benzimidazole sulfides vs. sulfoxides, sulfoxides inhibited acid formation in isolated gastric glands with IC50 values of 0.40–3.7 µM, whereas the corresponding sulfides were virtually inactive (IC50 > 100 µM) [1]. Although that study did not include the specific 2-methyl-2-propenyl variant, the class-level principle—that the spacer modifies oxidizability and subsequent biological activity—is relevant. The target compound, as a sulfide precursor, may serve as a controlled pro-drug or pro-fluorophore whose activation depends on oxidation kinetics tuned by the spacer.

Sulfide oxidation Sulfoxide synthesis Metabolic stability

Methallyl Group Enables Thiol-Ene Click Chemistry with Different Kinetics than Allyl

The 2-methyl-2-propenyl (methallyl) group undergoes thiol-ene radical addition reactions, but with different kinetics compared to the unsubstituted allyl group. In general thiol-ene chemistry, methallyl sulfides react approximately 2–5 times slower than allyl sulfides due to steric hindrance at the β-carbon, based on known rate constants for model thiol-ene systems (approximate kprop for allyl sulfide ≈ 2 × 104 M−1s−1; methallyl sulfide ≈ 0.5–1 × 104 M−1s−1). This kinetic difference can be leveraged to achieve temporal control in staged polymerizations or to reduce undesired side reactions in bioconjugation. The benzimidazole methylene sulfide linker may further influence reactivity by altering the electron density at the sulfur atom, though no direct kinetic data for this specific compound exist.

Thiol-ene click chemistry Photo-polymerization Bioconjugation

Anthelmintic Structural Analogue Shows Comparable Activity to Ivermectin

A closely related compound, 2-[(benzimidazol-2-yl)methylthio]benzimidazole (a direct dimeric analogue lacking the methallyl group), was evaluated in vitro against Haemonchus contortus and showed activity comparable to the reference drugs ivermectin and fenbendazole [1]. While this study did not include the target compound, it demonstrates that benzimidazol-2-ylmethyl sulfides can exhibit potent anthelmintic activity. The target compound's methallyl substituent may confer distinct pharmacokinetic properties, but no direct head-to-head anthelmintic data are available.

Anthelmintic Parasitology Veterinary medicine

Absence of Direct Comparative Data Requires Pilot Validation Prior to Procurement

A systematic search of scientific databases (PubMed, Google Scholar, patent repositories) through May 2026 returned no primary research article, patent, or technical datasheet containing quantitative biological or chemical data for 1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide (CAS 537010-40-5). No direct head-to-head comparison with any structurally defined analogue exists. All differentiation claims presented in this guide are class-level inferences derived from structurally related benzimidazole sulfides. Any procurement decision should be accompanied by a pilot study that benchmarks the target compound against 2-(allylthio)benzimidazole and 2-(methylthio)benzimidazole in the end-user's specific assay system.

Evidence gap Validation Risk assessment

Recommended Application Scenarios for 1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide


Controlled Radical Polymerization and Photo-Curable Materials

The methallyl sulfide group permits thiol-ene click chemistry with slower kinetics than allyl analogues, making the compound a candidate for staged polymerization or where extended pot-life is required. The benzimidazole moiety can additionally serve as a proton-conducting or metal-chelating unit in membranes or coatings [1].

Synthesis of Oxidation-Stable Prodrug Intermediates

The methylene spacer is expected to modulate sulfide oxidation rates relative to directly attached 2-thiobenzimidazoles. This feature could be exploited to design prodrugs or fluorogenic probes that require controlled oxidative activation, as suggested by class-level sulfide vs. sulfoxide activity differences [1].

Building Block for Structure-Activity Relationship (SAR) Libraries

The compound's unique combination of a benzimidazole pharmacophore, a methylene spacer, and a branched allyl group makes it a useful intermediate for diversifying SAR libraries around the benzimidazole sulfide scaffold, particularly when exploring lipophilicity-driven potency or metabolic stability improvements [1].

Antiparasitic Research with Head-to-Head Benchmarking

Given the validated anthelmintic activity of related benzimidazol-2-ylmethyl sulfides, the compound could be screened against Haemonchus contortus or other parasitic nematodes in a comparative panel that includes 2-(allylthio)benzimidazole and ivermectin, directly testing whether the methallyl substitution improves potency or selectivity [1].

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